molecular formula C11H12BrFN6O2 B608060 Ido-IN-3

Ido-IN-3

Cat. No. B608060
M. Wt: 359.15 g/mol
InChI Key: DAPNMIADTFAXEG-UHFFFAOYSA-N
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Description

IDO-IN-3 is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). This enzyme plays a crucial role in the catabolism of the essential amino acid tryptophan into kynurenine. The inhibition of indoleamine 2,3-dioxygenase has significant implications in various biological processes, particularly in the modulation of immune responses and the treatment of certain cancers .

Scientific Research Applications

IDO-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase and its effects on tryptophan metabolism.

    Biology: Investigated for its role in modulating immune responses, particularly in the context of cancer and autoimmune diseases.

    Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, where it can enhance the efficacy of other treatments by modulating the tumor microenvironment.

Mechanism of Action

IDO-IN-3 exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase. This enzyme catalyzes the first and rate-limiting step in the catabolism of tryptophan to kynurenine. By inhibiting this enzyme, this compound reduces the levels of kynurenine and other downstream metabolites, which are known to suppress immune responses. The inhibition of indoleamine 2,3-dioxygenase leads to increased tryptophan levels, promoting T-cell proliferation and enhancing anti-tumor immune responses .

Biochemical Analysis

Biochemical Properties

Ido-IN-3 plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan to kynurenine . This interaction inhibits the activity of IDO, leading to an accumulation of tryptophan and a decrease in kynurenine levels. Additionally, this compound has been shown to interact with other biomolecules such as arginase, which is involved in the urea cycle . The nature of these interactions is primarily inhibitory, affecting the overall metabolic flux within cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In immune cells, it has been observed to modulate the function of T cells, macrophages, and dendritic cells . By inhibiting IDO activity, this compound reduces the immunosuppressive environment, thereby enhancing the immune response. This compound also influences cell signaling pathways, such as the kynurenine pathway, which is crucial for maintaining cellular homeostasis . Furthermore, this compound impacts gene expression by altering the transcriptional activity of genes involved in immune regulation and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with IDO and other biomolecules. By binding to the active site of IDO, this compound inhibits its enzymatic activity, preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan, which can be utilized for protein synthesis and other metabolic processes. Additionally, this compound may influence enzyme inhibition or activation through allosteric modulation, affecting the overall metabolic network within cells. Changes in gene expression are also observed, with this compound modulating the transcription of genes involved in immune response and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the stability of this compound is maintained over short-term experiments, with minimal degradation . Long-term studies have shown that this compound may undergo degradation, leading to a decrease in its efficacy. The long-term effects of this compound on cellular function include sustained inhibition of IDO activity and modulation of immune responses. These effects are consistent in both in vitro and in vivo studies, highlighting the potential of this compound as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits IDO activity without causing significant adverse effects . At higher doses, toxic effects such as liver damage and immune dysregulation have been observed. Threshold effects are also noted, with a specific dosage range required to achieve optimal therapeutic outcomes. These findings underscore the importance of dosage optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with IDO and arginase . By inhibiting IDO, this compound affects the kynurenine pathway, leading to changes in metabolite levels such as tryptophan and kynurenine. Additionally, this compound influences the urea cycle by modulating arginase activity, affecting the overall metabolic flux within cells. These interactions highlight the role of this compound in regulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within cells. Once inside the cell, this compound interacts with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the efficacy of this compound in modulating cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . It is primarily localized in the cytoplasm, where it interacts with IDO and other biomolecules. Additionally, this compound may be directed to specific organelles such as the endoplasmic reticulum and mitochondria through targeting signals and post-translational modifications. These localization patterns are critical for the modulation of cellular processes and the overall efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IDO-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: IDO-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against indoleamine 2,3-dioxygenase .

Comparison with Similar Compounds

IDO-IN-3 is compared with other indoleamine 2,3-dioxygenase inhibitors such as:

Uniqueness: this compound is unique due to its specific binding affinity and inhibitory potency against indoleamine 2,3-dioxygenase. Its chemical structure allows for effective inhibition of the enzyme, making it a valuable tool in both research and therapeutic applications .

properties

IUPAC Name

4-(2-aminoethylamino)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN6O2/c12-7-5-6(1-2-8(7)13)16-11(17-20)9-10(15-4-3-14)19-21-18-9/h1-2,5,20H,3-4,14H2,(H,15,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPNMIADTFAXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(C2=NON=C2NCCN)NO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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